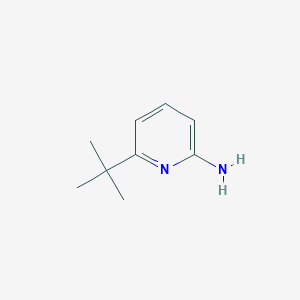

6-Tert-butylpyridin-2-amine

Vue d'ensemble

Description

6-Tert-butylpyridin-2-amine is a chemical compound used in scientific research. It possesses diverse applications including drug discovery, organic synthesis, and medicinal chemistry. It has a molecular weight of 150.22 and its molecular formula is C9H14N2 .

Synthesis Analysis

The synthesis of 6-Tert-butylpyridin-2-amine involves the reaction of ethyl 4,6-dichloropyridazine-3-carboxylate with 6-tert-butylpyridin-2-amine . The reaction is carried out in acetonitrile at 130°C . The yield of the reaction varies from 35% to 74% .Molecular Structure Analysis

The molecular structure of 6-Tert-butylpyridin-2-amine is characterized by a pyridine ring substituted with a tert-butyl group and an amino group . The exact mass of the molecule is 150.11600 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Tert-butylpyridin-2-amine include a molecular weight of 150.22 , a molecular formula of C9H14N2 , and a LogP value of 2.54250 . The boiling point, melting point, and density are not available .Applications De Recherche Scientifique

Catalytic Applications in Polymerization and Aryl-Cl Activation

6-Tert-butylpyridin-2-amine derivatives have demonstrated significant utility in catalysis. Group 10 metal aminopyridinato complexes, which include derivatives of 6-Tert-butylpyridin-2-amine, are synthesized and found to be effective in aryl-Cl activation and the polymerization of hydrosilanes to produce linear poly(methylsilane). Notably, some of these complexes serve as efficient "phosphine-free" catalysts in Suzuki cross-coupling reactions (Deeken et al., 2006).

Role in Asymmetric Synthesis of Amines

The compound tert-Butanesulfinamide, closely related to 6-Tert-butylpyridin-2-amine, is pivotal in the asymmetric synthesis of a wide range of amine structures, which are crucial in various biological applications. This synthesis involves condensation, nucleophile addition, and the cleavage of the tert-butanesulfinyl group, yielding compounds used in diverse fields such as click chemistry, the creation of peptide isosteres, and the development of drug candidates and imaging agents (Xu et al., 2013).

Advanced Material Synthesis and Solar Cell Efficiency

6-Tert-butylpyridin-2-amine derivatives find applications in advanced material synthesis. For example, derivatives like 4-Tert-butylpyridine are crucial in improving the efficiency and stability of perovskite solar cells. The modification and design of organic hole-transporting materials (HTMs) with these derivatives have led to the fabrication of solar cells with enhanced performance and long-term stability, paving the way for commercial applications of perovskite solar cells (Xu et al., 2017).

Impact on Optical Properties in Material Science

The structural modification of terpyridine and pyridine derivatives, involving electron-donating amino groups such as 6-Tert-butylpyridin-2-amine, influences the thermal, redox, UV–Vis absorption, and emission properties of the resulting compounds. These modifications are crucial in tailoring materials for specific optical and electronic applications, highlighting the importance of these compounds in the development of new materials with desirable properties (Palion-Gazda et al., 2019).

Safety and Hazards

The safety information for 6-Tert-butylpyridin-2-amine includes precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

It is known to serve as an alternative amide activation system for direct conversions of secondary and tertiary amides .

Mode of Action

6-Tert-butylpyridin-2-amine interacts with its targets (secondary and tertiary amides) to facilitate their direct conversion . This compound delivers higher or similar yields compared with pyridine derivatives 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

6-tert-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHCLLPVVSLNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542183 | |

| Record name | 6-tert-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butylpyridin-2-amine | |

CAS RN |

97634-83-8 | |

| Record name | 6-tert-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-Butyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)